2-((2R,6S)-2,6-Dimethylmorpholino)aniline
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Overview
Description
2-((2R,6S)-2,6-Dimethylmorpholino)aniline is an organic compound that features a morpholine ring substituted with two methyl groups and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R,6S)-2,6-Dimethylmorpholino)aniline typically involves the reaction of 2,6-dimethylmorpholine with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-((2R,6S)-2,6-Dimethylmorpholino)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature.
Substitution: Various nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-((2R,6S)-2,6-Dimethylmorpholino)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2R,6S)-2,6-Dimethylmorpholino)aniline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-Dimethylmorpholine: A structurally similar compound with a morpholine ring substituted with two methyl groups.
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline: Another related compound with additional functional groups that may confer different properties.
Uniqueness
2-((2R,6S)-2,6-Dimethylmorpholino)aniline is unique due to its specific combination of a morpholine ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-6-4-3-5-11(12)13/h3-6,9-10H,7-8,13H2,1-2H3/t9-,10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHWZCIKOONKTO-AOOOYVTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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